REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]([C:7]1[N:8]=[C:9]([CH2:17][CH2:18][CH3:19])[NH:10][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])([CH3:6])[CH3:5].[C:20]([N:39]1[C:43]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][C:45]=2[C:50]2[CH:57]=[CH:56][C:53]([CH2:54]Br)=[CH:52][CH:51]=2)=[N:42][N:41]=[N:40]1)([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CN(C)C=O.C(OCC)(=O)C>[OH:3][C:4]([C:7]1[N:8]=[C:9]([CH2:17][CH2:18][CH3:19])[N:10]([CH2:54][C:53]2[CH:52]=[CH:51][C:50]([C:45]3[CH:46]=[CH:47][CH:48]=[CH:49][C:44]=3[C:43]3[N:39]([C:20]([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=4)([C:27]4[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=4)[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[N:40]=[N:41][N:42]=3)=[CH:57][CH:56]=2)[C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])([CH3:6])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C=1N=C(NC1C(=O)OCC)CCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
the solution was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
after which it was freed from the solvent by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography through silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C=1N=C(N(C1C(=O)OCC)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |